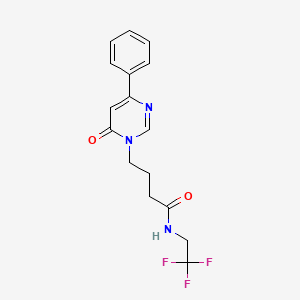

4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide

Description

Properties

IUPAC Name |

4-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)10-20-14(23)7-4-8-22-11-21-13(9-15(22)24)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPKBOUEVWLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide typically involves multi-step organic reactions:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Butanamide Chain: The butanamide chain is attached through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution, where a trifluoroethyl halide reacts with the amide nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoroethyl group is known to enhance metabolic stability and bioavailability.

Industry

In the industrial sector, it may be used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrimidine ring facilitates interactions with nucleic acids or proteins. The phenyl group contributes to hydrophobic interactions, stabilizing the compound within its target site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares key structural motifs with analogs reported in pharmacopeial and clinical studies:

Key Observations :

- The target compound’s trifluoroethylamide group aligns with lomitapide, suggesting shared metabolic stability or target engagement mechanisms .

- The pyrimidinone core differentiates it from lomitapide’s fluorene system, implying distinct target selectivity (e.g., kinases vs. microsomal triglyceride transfer protein) .

Research Findings and Clinical Relevance

- Compounds: These analogs exhibit stereochemical complexity (e.g., (R)- and (S)-configurations) that influence bioactivity. For instance, minor stereochemical variations in acetamido or hydroxy groups significantly alter potency and selectivity .

- Lomitapide : Approved for familial hypercholesterolemia, its trifluoroethylamide group enhances binding to hydrophobic pockets in target proteins. This supports the hypothesis that the target compound’s similar moiety may improve target engagement .

Biological Activity

The compound 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide , with the CAS number 1209870-61-0, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The structural features include a pyrimidine ring substituted with a phenyl group and a trifluoroethyl butanamide moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N5O3 |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1209870-61-0 |

The biological activity of pyrimidine derivatives often involves interaction with various enzymes and receptors. Preliminary studies suggest that 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Modulation of Signaling Pathways : The compound could potentially affect pathways involving pro-inflammatory cytokines, similar to other pyrimidine derivatives .

Anti-inflammatory Activity

Research has indicated that pyrimidine-based compounds can possess significant anti-inflammatory properties. For instance, derivatives like those mentioned in related studies demonstrated strong inhibition of COX enzymes, leading to reduced inflammation in animal models . The specific anti-inflammatory effects of 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide require targeted assays to confirm these properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the Pyrimidine Ring : Variations in substituents can enhance or diminish activity against specific targets.

- Functional Groups : The presence of trifluoroethyl and butanamide groups may enhance lipophilicity and receptor binding affinity.

Case Studies and Experimental Findings

- Cyclooxygenase Inhibition : In a study assessing similar pyrimidine derivatives, compounds were tested for their ability to inhibit COX enzymes using enzyme preparations from guinea pig leukocytes. Results indicated that certain substitutions led to enhanced inhibitory effects on inflammation markers .

- Cell Migration and Invasion Studies : Investigations into related compounds have shown that modifications can significantly alter cell migration and invasion capabilities in cancer models, suggesting potential applications in oncology .

- Bioenergetics Profiling : Recent studies have employed bioenergetics profiling to assess how similar compounds affect cellular metabolism under inflammatory conditions. This approach could be adapted for 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)butanamide to elucidate its metabolic impact on target cells.

Q & A

Q. What computational tools predict off-target effects?

- Models :

- PharmaGist : Screen against 500+ kinase conformers to assess selectivity.

- ToxCast : Predict hepatotoxicity via structural alerts (e.g., trifluoroethyl group’s bioactivation risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.